molecular formula C27H21N3O2 B11566633 N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide

Cat. No.: B11566633
M. Wt: 419.5 g/mol
InChI Key: LFHGLRAWHVHWQN-UHFFFAOYSA-N
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Description

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core fused with a biphenyl carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the quinazoline or biphenyl rings .

Scientific Research Applications

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases such as cancer and neurodegenerative disorders due to its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

Uniqueness

What sets N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide apart is its unique biphenyl carboxamide group, which enhances its binding affinity and specificity for certain molecular targets. This structural feature may contribute to its higher potency and selectivity compared to other quinazoline derivatives .

Properties

Molecular Formula

C27H21N3O2

Molecular Weight

419.5 g/mol

IUPAC Name

N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)-4-phenylbenzamide

InChI

InChI=1S/C27H21N3O2/c31-25-16-22(19-9-5-2-6-10-19)15-24-23(25)17-28-27(29-24)30-26(32)21-13-11-20(12-14-21)18-7-3-1-4-8-18/h1-14,17,22H,15-16H2,(H,28,29,30,32)

InChI Key

LFHGLRAWHVHWQN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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